molecular formula C19H21NOS B12475217 [4-(Benzyloxy)phenyl](piperidin-1-yl)methanethione

[4-(Benzyloxy)phenyl](piperidin-1-yl)methanethione

Cat. No.: B12475217
M. Wt: 311.4 g/mol
InChI Key: ZFVONRLCKFAKJZ-UHFFFAOYSA-N
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Description

1-[4-(BENZYLOXY)BENZENECARBOTHIOYL]PIPERIDINE is a complex organic compound with a unique structure that includes a piperidine ring, a benzyloxy group, and a benzenecarbothioyl moiety

Preparation Methods

The synthesis of 1-[4-(BENZYLOXY)BENZENECARBOTHIOYL]PIPERIDINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyloxy Group: This step involves the protection of the piperidine nitrogen with a benzyloxycarbonyl (Cbz) group.

    Attachment of the Benzenecarbothioyl Moiety:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-[4-(BENZYLOXY)BENZENECARBOTHIOYL]PIPERIDINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the benzenecarbothioyl group to a benzyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(BENZYLOXY)BENZENECARBOTHIOYL]PIPERIDINE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and inhibition.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(BENZYLOXY)BENZENECARBOTHIOYL]PIPERIDINE involves its interaction with specific molecular targets. The benzenecarbothioyl group can interact with enzymes, potentially inhibiting their activity. The piperidine ring may also play a role in binding to receptors or other proteins, affecting their function.

Comparison with Similar Compounds

Similar compounds to 1-[4-(BENZYLOXY)BENZENECARBOTHIOYL]PIPERIDINE include:

    1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid: This compound has a similar piperidine ring and benzyloxy group but differs in the carboxylic acid moiety.

    N-Cbz-piperidine-4-carboxylic acid: Another similar compound with a piperidine ring and benzyloxycarbonyl group.

The uniqueness of 1-[4-(BENZYLOXY)BENZENECARBOTHIOYL]PIPERIDINE lies in its benzenecarbothioyl group, which imparts distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C19H21NOS

Molecular Weight

311.4 g/mol

IUPAC Name

(4-phenylmethoxyphenyl)-piperidin-1-ylmethanethione

InChI

InChI=1S/C19H21NOS/c22-19(20-13-5-2-6-14-20)17-9-11-18(12-10-17)21-15-16-7-3-1-4-8-16/h1,3-4,7-12H,2,5-6,13-15H2

InChI Key

ZFVONRLCKFAKJZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=S)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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